Glycyl-L-prolyl-L-tryptophyl-L-leucine
Description
Glycyl-L-prolyl-L-tryptophyl-L-leucine (Gly-Pro-Trp-Leu) is a tetrapeptide composed of glycine (Gly), proline (Pro), tryptophan (Trp), and leucine (Leu) residues. Its linear sequence and compact structure make it a subject of interest in peptide chemistry and biomedical research. The peptide’s molecular formula is inferred as C25H33N5O5, with a theoretical molecular weight of 507.56 g/mol. Proline introduces conformational rigidity due to its cyclic side chain, while tryptophan contributes aromatic and hydrophobic properties.
Properties
CAS No. |
38417-04-8 |
|---|---|
Molecular Formula |
C24H33N5O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H33N5O5/c1-14(2)10-19(24(33)34)28-22(31)18(11-15-13-26-17-7-4-3-6-16(15)17)27-23(32)20-8-5-9-29(20)21(30)12-25/h3-4,6-7,13-14,18-20,26H,5,8-12,25H2,1-2H3,(H,27,32)(H,28,31)(H,33,34)/t18-,19-,20-/m0/s1 |
InChI Key |
MYHUCLMYQLCVHC-UFYCRDLUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce peptide analogs with modified amino acid sequences.
Scientific Research Applications
Glycyl-L-prolyl-L-tryptophyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases by modulating biological pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or other signaling molecules, leading to downstream effects on gene expression and protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Gly-Pro-Trp-Leu with structurally related peptides from diverse sources.
Table 1: Structural and Molecular Comparison
Notes: *Truncated name due to length; full name in .
Key Comparative Insights:
Chain Length and Complexity: Gly-Pro-Trp-Leu is a tetrapeptide, significantly shorter than the octa- and nonapeptides in and . Shorter peptides often exhibit enhanced synthetic accessibility and metabolic stability compared to longer chains . describes a highly extended peptide with repetitive Trp and Pro residues, which may adopt β-turn or polyproline helices, unlike the linear target peptide .
Cysteine in : The presence of Cys allows disulfide bond formation, a feature absent in the target peptide. This could confer higher structural stability or redox sensitivity .
Molecular Weight and Applications :
- Gly-Pro-Trp-Leu’s lower molecular weight (~500 g/mol) may improve bioavailability compared to ’s compound (~1145 g/mol), which exceeds typical thresholds for passive cellular uptake .
- ’s peptide, with multiple Trp and Pro repeats, might serve as a scaffold for studying protein folding or amyloid aggregation, whereas Gly-Pro-Trp-Leu’s simplicity could suit ligand-receptor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
